4-(N'-aminoimidamido)benzoic acid; methanesulfonic acid
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Overview
Description
4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid is a compound that combines the properties of both 4-(N’-aminoimidamido)benzoic acid and methanesulfonic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The combination of these two components allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid typically involves the reaction of 4-(N’-aminoimidamido)benzoic acid with methanesulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction is monitored closely to maintain consistency and quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of folic acid.
Methanesulfonic acid: Used as a catalyst in organic reactions and as an electrolyte in electrochemical applications.
Uniqueness
4-(N’-aminoimidamido)benzoic acid; methanesulfonic acid is unique due to its combined properties, which allow for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound.
Properties
IUPAC Name |
4-(hydrazinylmethylideneamino)benzoic acid;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.CH4O3S/c9-11-5-10-7-3-1-6(2-4-7)8(12)13;1-5(2,3)4/h1-5H,9H2,(H,10,11)(H,12,13);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYWTHCWZXGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=CNN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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